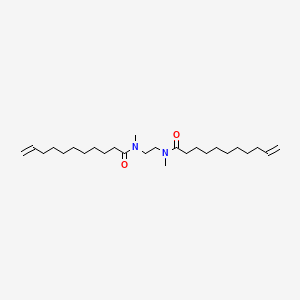
N,N'-(Ethane-1,2-diyl)bis(N-methylundec-10-enamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Ethane-1,2-diyl)bis(N-methylundec-10-enamide) is an organic compound characterized by its unique structure, which includes two N-methylundec-10-enamide groups connected by an ethane-1,2-diyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Ethane-1,2-diyl)bis(N-methylundec-10-enamide) typically involves the reaction of ethane-1,2-diamine with N-methylundec-10-enamide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or dichloromethane, with the mixture being refluxed for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
N,N’-(Ethane-1,2-diyl)bis(N-methylundec-10-enamide) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
N,N’-(Ethane-1,2-diyl)bis(N-methylundec-10-enamide) has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Its unique structure may allow it to interact with specific biological targets, making it a candidate for therapeutic applications.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which N,N’-(Ethane-1,2-diyl)bis(N-methylundec-10-enamide) exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N,N’-(Ethane-1,2-diyl)bis(N-methylformamide)
- N,N’-(Ethane-1,2-diyl)bis(benzamides)
- N,N’-(Ethane-1,2-diyl)bis(pyridin-2-ylmethanimine)
Uniqueness
N,N’-(Ethane-1,2-diyl)bis(N-methylundec-10-enamide) is unique due to its long alkyl chain and the presence of double bonds, which may confer distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
61797-27-1 |
|---|---|
Molecular Formula |
C26H48N2O2 |
Molecular Weight |
420.7 g/mol |
IUPAC Name |
N-methyl-N-[2-[methyl(undec-10-enoyl)amino]ethyl]undec-10-enamide |
InChI |
InChI=1S/C26H48N2O2/c1-5-7-9-11-13-15-17-19-21-25(29)27(3)23-24-28(4)26(30)22-20-18-16-14-12-10-8-6-2/h5-6H,1-2,7-24H2,3-4H3 |
InChI Key |
WICSARDKLUUIKN-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN(C)C(=O)CCCCCCCCC=C)C(=O)CCCCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















